BenchChemオンラインストアへようこそ!

1-Benzyl-3,4-dihydroisoquinoline

Medicinal Chemistry Cytotoxicity α-Ketoimine Synthesis

1-Benzyl-3,4-dihydroisoquinoline is a 1-substituted 3,4-dihydroisoquinoline featuring a benzyl group at the C1 position of the partially saturated isoquinoline ring. This imine-containing heterocycle serves as a pivotal intermediate in medicinal chemistry and natural product synthesis, primarily because the benzylic C–H bond enables chemoselective oxidation to afford 1-benzoyl-3,4-dihydroisoquinoline derivatives that are inaccessible from 1-alkyl or 1-aryl analogs.

Molecular Formula C16H15N
Molecular Weight 221.3 g/mol
CAS No. 24853-83-6
Cat. No. B3050290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,4-dihydroisoquinoline
CAS24853-83-6
Molecular FormulaC16H15N
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESC1CN=C(C2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C16H15N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9H,10-12H2
InChIKeyBQIIGTSQOCWPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3,4-dihydroisoquinoline (CAS 24853-83-6) – Building Block Profile and Procurement Context


1-Benzyl-3,4-dihydroisoquinoline is a 1-substituted 3,4-dihydroisoquinoline featuring a benzyl group at the C1 position of the partially saturated isoquinoline ring [1]. This imine-containing heterocycle serves as a pivotal intermediate in medicinal chemistry and natural product synthesis, primarily because the benzylic C–H bond enables chemoselective oxidation to afford 1-benzoyl-3,4-dihydroisoquinoline derivatives that are inaccessible from 1-alkyl or 1-aryl analogs . The compound is also recognized as the neurotoxic metabolite 1BnDIQ, which is implicated in Parkinson's disease research [2]. Its unique combination of synthetic versatility and biological relevance distinguishes it from other 1-substituted dihydroisoquinolines.

Why 1-Benzyl-3,4-dihydroisoquinoline Cannot Be Replaced by Generic 1-Substituted Dihydroisoquinolines


The benzyl substituent at C1 is not a passive structural variant but an enabling functional handle. The benzylic C–H bond undergoes selective aerobic oxidation to generate an α-ketoimine pharmacophore that is essential for potent cytotoxic activity; 1-phenyl and 1-alkyl-3,4-dihydroisoquinolines lack this oxidizable position and consequently cannot access the benzoyl-imine series that shows IC₅₀ values below 5 µM against L1210 leukemia cells [1]. Furthermore, 1-benzyl-3,4-dihydroisoquinoline is the specific dehydrated metabolite of the Parkinson‘s-associated neurotoxin 1BnTIQ and exhibits greater intrinsic neurotoxicity than its tetrahydroisoquinoline precursor, a biological identity that cannot be mimicked by any other 1-substituted dihydroisoquinoline [2]. Substituting with 1-methyl, 1-ethyl, or 1-phenyl analogs therefore forfeits both the distinctive synthetic utility and the disease-relevant biological activity.

Quantitative Differentiation Evidence for 1-Benzyl-3,4-dihydroisoquinoline versus Closest Analogs


Selective Benzylic Oxidation to 1-Benzoyl-3,4-dihydroisoquinoline – A Transformation Unavailable to 1-Alkyl or 1-Phenyl Analogs

1-Benzyl-3,4-dihydroisoquinoline is the direct precursor to 1-benzoyl-3,4-dihydroisoquinolines, which are the most potent cytotoxic agents in this series. The selective Pd/C-catalyzed aerobic oxidation of the benzylic carbon proceeds in 90% isolated yield for unsubstituted benzyl substrates [1]. In contrast, 1-phenyl-3,4-dihydroisoquinoline and 1-alkyl-3,4-dihydroisoquinoline congeners lack a benzylic C–H bond and cannot be converted to α-ketoimines; the corresponding 1-phenyl-3,4-dihydroisoquinoline and 1-alkyl-3,4-dihydroisoquinoline derivatives (compounds 34–40) were explicitly shown to be less active than the benzoyl series [1]. A complementary visible-light-mediated metal-free oxidation protocol achieves up to 92% isolated yield of 1-benzoyl-3,4-dihydroisoquinoline, further demonstrating the synthetic privilege of the benzyl substituent .

Medicinal Chemistry Cytotoxicity α-Ketoimine Synthesis

Cytotoxic Potency of Derived 1-Benzoyl-3,4-dihydroisoquinolines vs. 1-Phenyl and 1-Alkyl Congeners

In a head-to-head SAR study, 1-benzoyl-3,4-dihydroisoquinolines synthesized exclusively from 1-benzyl-3,4-dihydroisoquinoline exhibited IC₅₀ values below 5 µM against the L1210 murine leukemia cell line. Ten benzoyl derivatives (compounds 1, 6, 8, 9, 11, 13, 19, 20, 21, 22) met this potency threshold [1]. By contrast, the 1-phenyl-3,4-dihydroisoquinoline and 1-alkyl-3,4-dihydroisoquinoline series (compounds 34–40) were explicitly characterized as less active, with no compound approaching the sub-5 µM potency of the benzoyl series [1]. The necessary α-ketoimine moiety can only be installed via oxidation of the benzyl precursor, establishing 1-benzyl-3,4-dihydroisoquinoline as the indispensable entry point to this active chemotype.

Antitumor Cell Cycle Arrest L1210 Leukemia

Neurotoxicity of 1-Benzyl-3,4-dihydroisoquinoline (1BnDIQ) vs. Its Tetrahydroisoquinoline Precursor 1BnTIQ

1-Benzyl-3,4-dihydroisoquinoline (1BnDIQ) is the cytochrome P450-mediated dehydrated metabolite of the Parkinson's disease-related endogenous neurotoxin 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ). In a direct cytotoxicity comparison using SH-SY5Y human neuroblastoma cells, 1BnDIQ was demonstrated to be more toxic than its parent compound 1BnTIQ [1]. This finding is physiologically significant because 1BnTIQ is elevated in the cerebrospinal fluid of Parkinson's patients and crosses the blood-brain barrier; 1BnDIQ, being more lipophilic, is predicted to penetrate the brain even more readily [1]. No other 1-substituted 3,4-dihydroisoquinoline shares this specific metabolic relationship with 1BnTIQ or this neurotoxicity profile.

Parkinson's Disease Neurotoxicity Metabolism

Copper-Catalyzed Cascade Oxidation-Aromatization – Total Synthesis of Benzylisoquinoline Alkaloids

A general synthetic route to benzylisoquinoline alkaloids relies on the Cu-catalyzed cascade oxidation-aromatization of 1-benzyl-3,4-dihydroisoquinolines. Using this key transformation, three alkaloids—neolitacumonine, mollinedine, and papaverine—were each synthesized in 8 steps with overall yields of 42%, 37%, and 37%, respectively [1]. The benzyl group is essential for this cascade because it supplies the aryl ring that becomes integrated into the fully aromatic isoquinoline skeleton upon oxidation; 1-alkyl-3,4-dihydroisoquinolines would not undergo the same aromatization pathway. These yields represent a benchmark for synthetic efficiency that has not been matched using non-benzyl substrates in published routes.

Natural Product Synthesis Alkaloids Cascade Reaction

One-Pot Aerobic Oxidation/1,3-Dipolar Cycloaddition/α-Iminol Rearrangement to Fused Hydantoins

1-Benzyl-3,4-dihydroisoquinolines serve as substrates for an efficient one-pot sequential aerobic oxidation/1,3-dipolar cycloaddition/α-iminol rearrangement with iso(thio/seleno)cyanates, directly yielding tetrahydroisoquinoline-fused (thio/seleno)hydantoin derivatives. The method operates under mild conditions and tolerates diverse functional groups, providing products that are otherwise challenging to access [1]. The benzyl group is integral to this reactivity manifold because the initial aerobic oxidation step specifically targets the benzylic C–H bond to generate a reactive 1,3-dipolar intermediate. 1-Alkyl or 1-aryl-3,4-dihydroisoquinolines cannot participate in this cascade due to the absence of the oxidizable benzylic position, making the benzyl variant uniquely suited for constructing this class of polyheterocyclic scaffolds.

Multicomponent Reaction Hydantoin Synthesis Late-Stage Functionalization

Procurement-Driven Application Scenarios for 1-Benzyl-3,4-dihydroisoquinoline


Synthesis of Cytotoxic 1-Benzoyl-3,4-dihydroisoquinoline Libraries for Antitumor Screening

Medicinal chemistry groups designing G1-phase cell cycle inhibitors should procure 1-benzyl-3,4-dihydroisoquinoline as the sole entry point to the 1-benzoyl-3,4-dihydroisoquinoline chemotype. The benzylic oxidation proceeds in 90–92% yield [1], and the resulting benzoyl derivatives display IC₅₀ values below 5 µM against L1210 leukemia cells, whereas 1-phenyl and 1-alkyl congeners are markedly less active [1]. This compound is therefore mandatory for any SAR campaign aiming to explore the α-ketoimine pharmacophore.

Total Synthesis of Benzylisoquinoline Alkaloids via Cu-Catalyzed Cascade Aromatization

Natural product laboratories targeting neolitacumonine, mollinedine, papaverine, or related benzylisoquinoline alkaloids require 1-benzyl-3,4-dihydroisoquinoline for the key Cu-catalyzed oxidation-aromatization step. This cascade delivers overall yields of 37–42% over 8 steps [2]. No alternative 1-substituted dihydroisoquinoline can support this transformation, making the benzyl derivative an indispensable synthetic intermediate.

Parkinson's Disease Neurotoxicity Research Using the Authentic Metabolite 1BnDIQ

Neuroscience investigators studying the role of endogenous tetrahydroisoquinoline neurotoxins in Parkinson's disease must use authentic 1-benzyl-3,4-dihydroisoquinoline (1BnDIQ), the specific dehydrated metabolite of 1BnTIQ that exhibits enhanced cytotoxicity in SH-SY5Y neuroblastoma cells relative to the parent compound [3]. No other dihydroisoquinoline replicates this metabolic identity or comparative neurotoxicity profile.

Construction of Polyheterocyclic Libraries via One-Pot Aerobic Oxidation/Cycloaddition Cascades

Synthetic chemistry teams building tetrahydroisoquinoline-fused hydantoin, thiohydantoin, or selenohydantoin libraries benefit from the unique reactivity of 1-benzyl-3,4-dihydroisoquinoline in one-pot aerobic oxidation/1,3-dipolar cycloaddition/α-iminol rearrangement sequences [4]. The benzyl group enables the initial oxidation step, while non-benzyl substrates are incompetent, making this compound the enabling reagent for accessing this underexplored chemical space.

Quote Request

Request a Quote for 1-Benzyl-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.